molecular formula C12H10BrClN2O2S B12110342 Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- CAS No. 1152501-32-0

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro-

Cat. No.: B12110342
CAS No.: 1152501-32-0
M. Wt: 361.64 g/mol
InChI Key: NTWXIKZWZDMPBO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- is a chemical compound with the molecular formula C12H12N2O2S. This compound is known for its unique structure, which includes a benzenesulfonamide group attached to an aminophenyl group, with additional bromine and chlorine substituents. It is a white crystalline solid that is soluble in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- typically involves the reaction of 2-aminophenylbenzenesulfonamide with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)benzenesulfonamide
  • 4-bromo-2-chlorobenzenesulfonamide
  • 2-aminophenylbenzenesulfonamide

Uniqueness

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

1152501-32-0

Molecular Formula

C12H10BrClN2O2S

Molecular Weight

361.64 g/mol

IUPAC Name

N-(2-aminophenyl)-4-bromo-2-chlorobenzenesulfonamide

InChI

InChI=1S/C12H10BrClN2O2S/c13-8-5-6-12(9(14)7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H,15H2

InChI Key

NTWXIKZWZDMPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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